

In-Depth Technical Guide to the Physicochemical Properties of Colladonin

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Compound of Interest

Compound Name: 7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Colladonin, a sesquiterpene coumarin of interest for its potential biological activities. The information is compiled from publicly available scientific literature and databases, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Colladonin is a natural product belonging to the class of sesquiterpene coumarins, characterized by a C-15 sesquiterpene moiety linked to a coumarin core. Its chemical structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	7-[[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one
Molecular Formula	C ₂₄ H ₃₀ O ₄
CAS Number	100785-98-6
PubChem CID	375430
Synonyms	NSC655152

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for Colladonin is presented in the following tables. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters are not readily available in the current literature.

General and Computed Properties

Property	Value	Source
Molecular Weight	382.5 g/mol	Computed by PubChem
Physical Description	Likely a white or off-white amorphous powder (inferred from related compounds)	N/A
XLogP3-AA (LogP)	4.9	Computed by XLogP3
Hydrogen Bond Donor Count	1	Computed by Cactvs
Hydrogen Bond Acceptor Count	4	Computed by Cactvs
Rotatable Bond Count	4	Computed by Cactvs
Topological Polar Surface Area	55.8 Å ²	Computed by Cactvs

Experimental Physicochemical Data

Experimental data for the following properties of Colladonin have not been found in the reviewed literature. For drug development purposes, experimental determination of these values is essential.

Property	Value
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported (qualitatively soluble in dichloromethane)
pKa (Acid Dissociation Constant)	Not reported

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of a compound. The following table summarizes the key spectroscopic information for Colladonin, with a focus on Nuclear Magnetic Resonance (NMR) data.

Spectroscopic Data	Description
^1H -NMR and ^{13}C -NMR	The proton and carbon NMR spectral data for Colladonin have been reported in the literature, often used as a reference for the identification of new related sesquiterpene coumarins.
UV-Vis Spectroscopy	Specific spectral data not reported.
Infrared (IR) Spectroscopy	Specific spectral data not reported.
Mass Spectrometry (MS)	Specific spectral data not reported.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and characterization of Colladonin, based on methods reported for sesquiterpene coumarins from

natural sources, primarily from plants of the *Ferula* genus.

Isolation and Purification of Colladonin

The isolation of Colladonin typically involves extraction from plant material followed by chromatographic separation.

a) Plant Material Extraction:

- Air-dried and powdered plant material (e.g., roots of *Ferula* species) is subjected to solvent extraction.
- A common solvent used for initial extraction is dichloromethane or methanol, owing to the lipophilic nature of sesquiterpene coumarins.
- The extraction is typically performed at room temperature over several days, with the solvent being periodically refreshed.
- The resulting crude extract is concentrated under reduced pressure to yield a residue.

b) Chromatographic Separation:

- The crude extract is subjected to column chromatography, often using silica gel as the stationary phase.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or preparative TLC to yield pure Colladonin.

Figure 1. General workflow for the isolation of Colladonin.

Structural Elucidation

The structure of isolated Colladonin is confirmed using a combination of spectroscopic techniques.

- **NMR Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
- **Comparison with Literature Data:** The acquired spectroscopic data is compared with previously reported data for Colladonin to confirm its identity.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for Colladonin have not been fully elucidated, its classification as a sesquiterpene coumarin places it in a group of compounds known for a variety of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.

Studies on compounds isolated alongside Colladonin from *Ferula* species have shown that they can induce apoptosis in cancer cell lines. This process is suggested to involve the activation of caspases and the suppression of anti-apoptotic proteins like Bcl-xL. A plausible, representative signaling pathway for the induction of apoptosis by related sesquiterpenoids is depicted below.

Figure 2. Representative apoptosis pathway for related compounds.

This guide provides a summary of the current knowledge on the physicochemical properties of Colladonin. Further experimental investigation is required to fill the existing data gaps, which will be crucial for advancing the research and development of Colladonin as a potential therapeutic agent.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com